Phenol, 3-methyl-4-(phenylamino)-
Description
Contextualization of Phenolic Compounds with Phenylamino (B1219803) Moieties in Contemporary Chemistry
Phenolic compounds containing one or more hydroxyl groups attached to an aromatic ring are a cornerstone of organic chemistry. nih.gov When a phenylamino (-NH-Ph) group is introduced into the phenolic structure, it creates a molecule with a rich chemical profile. The amino group can significantly influence the electronic properties of the phenolic ring and can act as a site for further chemical reactions.
These N-substituted aminophenols are valuable intermediates in the synthesis of a wide range of more complex molecules. For instance, they are foundational in the development of certain dyes and are investigated for their potential in materials science. The presence of both a hydroxyl and an amino group allows for the formation of polymers with specific properties. nih.govnih.gov Furthermore, the amino group can chelate with metal ions, leading to applications in catalysis and the formation of metal-organic frameworks. nih.govnih.gov The inherent antioxidant properties of the phenol (B47542) group can be modulated by the amino substituent, making these compounds interesting for studies on radical scavenging and their potential biological activities. nih.govresearchgate.netresearchgate.net
Scope and Significance of Research on Phenol, 3-methyl-4-(phenylamino)-
While extensive published research specifically on Phenol, 3-methyl-4-(phenylamino)- is not widespread, its chemical structure suggests several areas of potential significance. The molecule combines the features of m-cresol (B1676322) and a N-phenylated p-aminophenol. This unique arrangement of functional groups—a hydroxyl, a methyl, and a phenylamino group on a benzene (B151609) ring—is expected to influence its reactivity, solubility, and potential applications.
The compound is available from various chemical suppliers, indicating its use as a building block in chemical synthesis. google.com It is likely employed as an intermediate in the creation of more complex molecules where the specific substitution pattern is required. For example, its close relative, 4-amino-3-methylphenol (B1666317), is a crucial intermediate for fluoran (B1223164) dyes, plant protection products, and high-performance resins. chemicalbook.com By extension, Phenol, 3-methyl-4-(phenylamino)- could be used in similar applications where a phenyl-substituted amino group is desired for tuning the final product's properties, such as color, stability, or biological activity.
The antioxidant potential of this molecule is also of interest. While the antioxidant activity of p-methylaminophenol (p-MAP) has been studied, the addition of a phenyl group to the nitrogen in Phenol, 3-methyl-4-(phenylamino)- would alter its electronic and steric properties, thereby affecting its ability to scavenge free radicals. nih.gov
Historical and Current Research Trajectories Pertaining to N-Substituted Phenols
Research into N-substituted phenols has evolved significantly over time. Historically, aminophenols were important in the dye industry. More contemporary research has expanded into several advanced areas:
Pharmaceuticals and Agrochemicals: N-substituted phenols are key components in many biologically active compounds. For example, 4-amino-3-methylphenol is a known metabolite of the carcinogenic o-toluidine (B26562) and is used in the synthesis of multi-target antipsychotics. sigmaaldrich.comgoogle.com The synthesis of various substituted aminophenols is a continuous area of research for creating new therapeutic agents.
Materials Science: The ability of aminophenols to undergo polymerization is being explored for the creation of novel polymers. nih.gov For instance, polyaminophenols are being investigated for their conductive properties and potential use in electronics and anti-corrosion coatings. The specific substituents on the phenol and amino groups are crucial for tuning the polymer's final characteristics.
Catalysis: The dual functionality of N-substituted phenols makes them interesting ligands for metal catalysts. They can be used in the synthesis of metal nanoparticles which have shown high efficiency as catalysts in various chemical reactions, such as the reduction of nitro compounds. google.comsigmaaldrich.com
Advanced Synthesis Methods: Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods for producing N-substituted phenols. This includes catalytic reductions of nitrophenols and copper-catalyzed aza-Friedel-Crafts reactions. nih.govchemicalbook.com
Chemical Data
Below are tables detailing the chemical properties of Phenol, 3-methyl-4-(phenylamino)- and related compounds for comparison.
Table 1: Properties of Phenol, 3-methyl-4-(phenylamino)-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-anilino-3-methylphenol | sigmaaldrich.com |
| CAS Number | 17654-13-6 | sigmaaldrich.com |
| Molecular Formula | C13H13NO | sigmaaldrich.com |
| Molecular Weight | 199.25 g/mol | sigmaaldrich.com |
| SMILES | CC1=C(C=CC(=C1)O)NC2=CC=CC=C2 | sigmaaldrich.com |
| InChIKey | DYLJVDHAFMAECU-UHFFFAOYSA-N | sigmaaldrich.com |
Mentioned Compounds
The following table lists the chemical compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
4-anilino-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(15)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJVDHAFMAECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579563 | |
| Record name | 4-Anilino-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17654-13-6 | |
| Record name | 4-Anilino-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Phenol, 3 Methyl 4 Phenylamino
Established Laboratory Synthesis Routes
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents a viable, though sometimes challenging, pathway for synthesizing substituted phenols. In the context of 3-methyl-4-(phenylamino)phenol, this approach would theoretically involve the displacement of a leaving group on either a substituted aniline (B41778) or cresol (B1669610) derivative by a corresponding nucleophile.
A general representation of this approach could involve the reaction of a halo-substituted m-cresol (B1676322) with aniline or a halo-substituted aniline with 3-methylphenol. The success of such reactions is highly dependent on the nature and position of both the leaving group and other substituents on the aromatic rings. Electron-withdrawing groups positioned ortho or para to the leaving group are typically required to activate the ring sufficiently for nucleophilic attack. libretexts.org Without such activation, harsh reaction conditions, such as high temperatures and pressures, are often necessary. youtube.com
The mechanism of nucleophilic aromatic substitution can proceed through two primary pathways: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. libretexts.org The SNAr mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In contrast, the benzyne (B1209423) mechanism involves the formation of a highly reactive aryne intermediate. libretexts.org The specific pathway is influenced by the substrate, nucleophile, and reaction conditions.
Recent advancements have focused on catalyst development to facilitate these reactions under milder conditions. For instance, transition metal complexes, such as those involving rhodium or ruthenium, have been shown to activate even electron-rich halobenzenes and phenols towards nucleophilic substitution by coordinating to the aromatic ring and increasing its electrophilicity. nih.gov
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry and offers a more common route to synthesizing substituted phenols. byjus.com In this approach, an electrophile attacks the electron-rich aromatic ring of a phenol (B47542), leading to the substitution of a hydrogen atom. The hydroxyl group of a phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.comyoutube.com
A plausible synthetic route to 3-methyl-4-(phenylamino)phenol via this pathway could begin with m-cresol. Nitrosation of m-cresol would introduce a nitroso group at the para position to the hydroxyl group, yielding 4-nitroso-3-methylphenol. google.com This is followed by a reduction step to convert the nitroso group to an amino group, forming 4-amino-3-methylphenol (B1666317). google.comgoogle.com Finally, a coupling reaction, such as a Buchwald-Hartwig amination or an Ullmann condensation, could be employed to introduce the phenyl group onto the amino group, yielding the target molecule. wikipedia.org
Alternatively, one could start with aniline and introduce the 3-methylphenol moiety. However, controlling the regioselectivity of electrophilic substitution on aniline can be challenging due to the strong activating nature of the amino group, which often leads to polysubstitution. wikipedia.org Protection of the amino group, for instance by acetylation, can mitigate this issue. wikipedia.org
Specific Reaction Conditions and Catalysis
The specific conditions and catalysts employed are critical for the successful synthesis of 3-methyl-4-(phenylamino)phenol.
For the nitrosation of m-cresol, sodium nitrite (B80452) in an acidic aqueous medium is commonly used. google.com The subsequent reduction of the nitroso intermediate to an amine can be achieved using various reducing agents, such as iron in an acidic medium or catalytic hydrogenation. google.com
For the final N-arylation step, palladium or copper-based catalysts are frequently used. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The Ullmann condensation, an older but still relevant method, utilizes a copper catalyst, often in the presence of a base and at elevated temperatures. mdpi.com
The choice of solvent, temperature, and base can significantly impact the yield and purity of the final product. For instance, in the synthesis of related aryloxy phenols, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent in Ullmann-type reactions. mdpi.com
| Reaction Step | Reagents and Catalysts | Typical Conditions |
| Nitrosation of m-cresol | Sodium nitrite, Hydrochloric acid | 0–15 °C google.com |
| Reduction of 4-nitroso-3-methylphenol | Iron, Acetic acid | 20–100 °C, pH 2–6.5 google.com |
| N-phenylation of 4-amino-3-methylphenol | Phenyl halide, Pd or Cu catalyst, Base | Varies with catalyst system |
Advanced Synthetic Strategies and Industrial Considerations
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign and suitable for large-scale production.
Green Chemistry Principles in Phenol, 3-methyl-4-(phenylamino)- Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of 3-methyl-4-(phenylamino)phenol, several strategies can be employed to align with these principles.
One key aspect is the use of safer solvents. Water is an ideal green solvent, and efforts are being made to develop catalytic systems that are effective in aqueous media. For example, the use of water as a solvent in the reduction of nitroaromatics is a step towards a greener process. google.com
Another principle is the use of catalytic reagents over stoichiometric ones. Catalytic hydrogenation, for instance, is a greener alternative to using stoichiometric metal reductants like iron, as it generates less waste. google.com The development of highly active and recyclable catalysts is a major focus of green chemistry research. nih.govresearchgate.net For example, solid-supported catalysts can simplify product purification and catalyst reuse.
Atom economy is also a crucial consideration. Reactions like additions and condensations are generally more atom-economical than substitutions that generate byproducts. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal.
Continuous Flow Reactor Applications
Continuous flow chemistry offers several advantages over traditional batch processing, particularly for industrial-scale synthesis. nih.gov These benefits include improved safety, better heat and mass transfer, and the potential for higher yields and purity. nih.gov
In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. The product is then collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov
For the synthesis of 3-methyl-4-(phenylamino)phenol, a multi-step synthesis could be designed in a continuous flow system. For example, the nitrosation, reduction, and N-arylation steps could be performed in sequential flow reactors. This would allow for the telescoping of the synthesis, where the output of one reactor is directly fed into the next, avoiding the need for isolation and purification of intermediates. nih.gov
The use of packed-bed reactors containing solid-supported catalysts or reagents is particularly well-suited for continuous flow processes. nih.gov This not only facilitates catalyst recycling but also simplifies product work-up. While specific applications of continuous flow for the synthesis of 3-methyl-4-(phenylamino)phenol are not widely reported, the principles have been successfully applied to the synthesis of other complex organic molecules, demonstrating the potential of this technology. nih.gov
Mechanistic Elucidation of Formation Reactions
The synthesis of 3-methyl-4-(phenylamino)phenol often involves multi-step reaction sequences. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and maximizing yield.
Investigation of Key Intermediates (e.g., N-hydroxymethyl aniline derivatives)
The formation of 3-methyl-4-(phenylamino)phenol can proceed through various intermediates, with their specific nature depending on the chosen synthetic route. One important class of intermediates is N-hydroxymethyl aniline derivatives.
In related syntheses of p-aminophenol, N-phenylhydroxylamine is a well-established intermediate. google.comgoogle.comrasayanjournal.co.in This intermediate is typically formed through the reduction of a nitrobenzene (B124822) precursor. google.comrasayanjournal.co.in The subsequent rearrangement of N-phenylhydroxylamine, known as the Bamberger rearrangement, yields p-aminophenol. google.comrasayanjournal.co.inyoutube.com This process is acid-catalyzed, often requiring a strong acid medium like sulfuric acid. google.comrasayanjournal.co.in
While direct evidence for an N-hydroxymethyl aniline derivative as a key intermediate in the mainstream synthesis of 3-methyl-4-(phenylamino)phenol is not extensively documented in the provided search results, the analogy to p-aminophenol synthesis suggests its potential role. For instance, the synthesis could conceptually involve the reaction of m-cresol with an aniline derivative, potentially forming an N-substituted intermediate that subsequently rearranges.
Another potential intermediate could be 4-nitroso-3-methyl-phenol, which can be reduced to form 4-amino-3-methylphenol. google.comgoogle.com The subsequent N-phenylation would then lead to the final product.
The table below summarizes potential key intermediates and their roles in analogous or precursor syntheses.
| Intermediate | Precursor(s) | Role in Synthesis |
| N-Phenylhydroxylamine | Nitrobenzene | Key intermediate in p-aminophenol synthesis via Bamberger rearrangement. google.comrasayanjournal.co.in |
| 4-Nitroso-3-methyl-phenol | m-Cresol | Precursor to 4-amino-3-methylphenol, a potential precursor to the final product. google.comgoogle.com |
Role of Rearrangement Reactions (e.g., Dienone-Phenol Rearrangement Analogues)
Rearrangement reactions are pivotal in the synthesis of many phenolic compounds. The dienone-phenol rearrangement is a classic example, involving the acid-catalyzed conversion of a cyclohexadienone to a phenol. wikipedia.orgpw.liveslideshare.net This reaction proceeds through the formation of a carbocation intermediate, followed by the migration of a substituent to an adjacent carbon, ultimately leading to aromatization, which is the driving force of the reaction. pw.liveyoutube.com
In the context of 3-methyl-4-(phenylamino)phenol synthesis, a dienone-phenol type of rearrangement could be a plausible mechanistic step. For instance, if a reaction pathway involves the formation of a substituted cyclohexadienone intermediate, an acid-catalyzed rearrangement could lead to the desired 3,4-disubstituted phenol structure. The migration of a methyl or phenylamino (B1219803) group would be a critical step in this proposed pathway. The relative migratory aptitude of different groups often dictates the final product distribution. wikipedia.org
The Bamberger rearrangement, as mentioned earlier, is another critical rearrangement reaction in the synthesis of aminophenols from N-phenylhydroxylamines. google.comrasayanjournal.co.inyoutube.com This acid-catalyzed reaction involves the formation of a nitrenium ion intermediate, which then undergoes nucleophilic attack by water at the para position, followed by deprotonation to yield the p-aminophenol.
The following table outlines key rearrangement reactions and their relevance.
| Rearrangement Reaction | Key Features | Potential Relevance to Synthesis |
| Dienone-Phenol Rearrangement | Acid-catalyzed conversion of a cyclohexadienone to a phenol. wikipedia.orgpw.liveslideshare.net | A possible pathway if a cyclohexadienone intermediate is formed. |
| Bamberger Rearrangement | Acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. google.comrasayanjournal.co.inyoutube.com | Relevant if an N-phenylhydroxylamine derivative is an intermediate. |
Side Reactions and By-product Formation Analysis
In any chemical synthesis, the formation of by-products is a significant consideration as it can impact the yield and purity of the desired compound. In the synthesis of aminophenols, several side reactions can occur.
During the synthesis of p-aminophenol via the electrolytic reduction of nitrobenzene, the formation of aniline is a notable side reaction. google.com This occurs when the intermediate, phenylhydroxylamine, is further reduced instead of rearranging. rasayanjournal.co.in High temperatures can favor this full hydrogenation process. rasayanjournal.co.in Another potential by-product in this process is azoxybenzene. google.com
In the context of synthesizing 3-methyl-4-(phenylamino)phenol, analogous side reactions are conceivable. For instance, if the synthesis proceeds through a reduction step, over-reduction could lead to the formation of aniline derivatives.
Furthermore, reactions involving aniline and its derivatives can sometimes lead to the formation of colored impurities through oxidation, as aniline itself is prone to darkening upon exposure to air. wikipedia.org Diazotization of aniline derivatives can also occur in the presence of nitrous acid, leading to diazonium salts which can then participate in coupling reactions to form azo compounds, such as 3-methyl-4-(phenylazo)phenol. wikipedia.orguni.lu
The table below details potential side reactions and the resulting by-products.
| Side Reaction | Conditions Favoring Formation | Potential By-products |
| Over-reduction of Intermediates | Strong reducing conditions, high temperature. rasayanjournal.co.in | Aniline and its derivatives. google.comrasayanjournal.co.in |
| Oxidation | Exposure to air/oxidizing agents. wikipedia.org | Colored impurities. wikipedia.org |
| Diazotization and Coupling | Presence of nitrous acid. wikipedia.org | Azo compounds (e.g., 3-methyl-4-(phenylazo)phenol). wikipedia.orguni.lu |
| Formation of Azoxybenzene | Electrolytic synthesis conditions. google.com | Azoxybenzene. google.com |
Theoretical and Computational Investigations of Phenol, 3 Methyl 4 Phenylamino and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties from first principles, offering insights that complement experimental data.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule.
For a molecule like Phenol (B47542), 3-methyl-4-(phenylamino)-, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict the precise spatial arrangement of its atoms. nih.gov Studies on similar anilino and phenol derivatives reveal that DFT accurately computes structural parameters. nih.govresearchgate.net For instance, in a related Schiff base, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, DFT calculations were used to compare the optimized structure with experimental X-ray crystallography data, showing good agreement. researchgate.net Such a study on Phenol, 3-methyl-4-(phenylamino)- would define the planarity of the phenyl rings and the orientation of the amino and hydroxyl groups.
Table 1: Illustrative Optimized Geometrical Parameters (DFT) for an Analogous Schiff Base (Note: Data is for (E)-2-{[(3-chloro-4-methyl-phen-yl)imino]-meth-yl}-4-methyl-phenol, not Phenol, 3-methyl-4-(phenylamino)-)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=N | 1.25 Å |
| Bond Length | O-H | 0.96 Å |
| Bond Angle | C-N-C | 120.5° |
| Dihedral Angle | C-C-N-C | 179.9° |
This table demonstrates the type of data obtained from DFT calculations on a similar molecular structure. nih.gov
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. uni-muenchen.denih.gov It interprets the wave function in terms of localized Lewis-like structures (bonds and lone pairs), providing insights into donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. researchgate.net
An NBO analysis of Phenol, 3-methyl-4-(phenylamino)- would quantify the charge on each atom, revealing the most electropositive and electronegative sites. It would also detail the composition of the key chemical bonds (e.g., C-N, C-O, N-H, O-H) in terms of the hybrid orbitals of the constituent atoms. uni-muenchen.de A key part of NBO analysis is the examination of charge transfer interactions using second-order perturbation theory. researchgate.net For example, in studies of similar molecules, the interaction between a lone pair (LP) orbital on an oxygen or nitrogen atom and an adjacent anti-bonding (σ* or π*) orbital indicates stabilizing hyperconjugative effects. dntb.gov.ua For Phenol, 3-methyl-4-(phenylamino)-, this could reveal stabilization from the delocalization of the nitrogen lone pair into the phenyl ring or the phenol oxygen lone pair into its respective ring.
Table 2: Example NBO Analysis Data - Second-Order Perturbation Theory (Note: This is a hypothetical illustration based on principles from NBO analyses of similar compounds. dntb.gov.ua)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C-C) phenyl ring | > 5.0 |
| LP (2) O | σ* (C-C) phenol ring | ~ 2.0 |
| σ (C-H) | σ* (C-C) | ~ 2.5 - 4.0 |
This table illustrates how NBO analysis quantifies the stabilizing energy from electron delocalization between donor and acceptor orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. researchgate.net
For Phenol, 3-methyl-4-(phenylamino)-, FMO analysis would identify the distribution of these key orbitals. The HOMO is likely to be distributed over the electron-rich phenylamino (B1219803) and phenol rings, while the LUMO would also be located on the aromatic system. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's electronic excitability and reactivity. In related Schiff base compounds, the HOMO-LUMO gap has been calculated using DFT to be around 4-5 eV. nih.govresearchgate.net
Table 3: Example FMO Energy Values from DFT Calculations (Note: Data is for (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, not Phenol, 3-methyl-4-(phenylamino)-)
| Parameter | Energy (eV) |
| E(HOMO) | -5.87 |
| E(LUMO) | -1.54 |
| Energy Gap (ΔE) | 4.33 |
This table shows representative HOMO, LUMO, and energy gap values for a related compound, illustrating the output of an FMO analysis. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution of a molecule, allowing for the prediction of how it will interact with other species. uni-muenchen.de The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. youtube.com
An MEP analysis of Phenol, 3-methyl-4-(phenylamino)- would reveal the most electron-rich and electron-poor areas. The regions around the electronegative oxygen and nitrogen atoms are expected to show negative electrostatic potential, making them sites for electrophilic attack or hydrogen bond donation. researchgate.net The hydrogen atom of the phenolic hydroxyl group would exhibit a strong positive potential, marking it as a primary site for nucleophilic interaction. uni-muenchen.deresearchgate.net These maps are valuable for understanding non-covalent interactions and predicting sites of reactivity.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of a molecule and the non-covalent interactions within it are critical to its properties and function.
Hydrogen Bonding Network Characterization
Hydrogen bonding is a crucial non-covalent interaction that influences molecular conformation and stability. rsc.org Intramolecular hydrogen bonds, which occur within a single molecule, are particularly important as they can lock the molecule into a specific conformation. vedantu.com This can be identified when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is in close proximity to another electronegative atom within the same molecule. vedantu.com
Steric Effects and Conformational Stability
The conformational landscape of Phenol, 3-methyl-4-(phenylamino)- is significantly influenced by steric interactions between its constituent groups. The molecule consists of a 3-methylphenol ring linked to a phenylamino group at the 4-position. The key determinants of its three-dimensional structure are the rotational barriers around the C-N bond connecting the two aromatic rings.
The presence of the methyl group at the 3-position, which is ortho to the phenylamino substituent, introduces considerable steric hindrance. This steric clash with the ortho-hydrogens of the aniline (B41778) phenyl ring forces the two rings out of planarity. The molecule is therefore expected to adopt a twisted conformation to minimize these repulsive interactions. This twisting disrupts the π-electron delocalization between the two aromatic systems. The degree of this twist is defined by the dihedral angle between the planes of the phenol and aniline rings. Computational studies on sterically hindered systems, such as 2,2,6,6-tetramethylpiperidine (B32323) derivatives, have shown that steric effects can significantly influence molecular geometry and the ease of rotation around specific bonds nih.gov. In the case of Phenol, 3-methyl-4-(phenylamino)-, the most stable conformer will represent a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing steric repulsion (which favors a twisted structure). The conformational stability is thus a direct consequence of this interplay, leading to a well-defined, non-planar ground state geometry.
Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com These models are invaluable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules, thereby prioritizing experimental efforts. mdpi.comnih.gov For a molecule like Phenol, 3-methyl-4-(phenylamino)- and its analogues, QSAR can be employed to predict activities such as antioxidant potential or receptor binding affinity.
Several methodologies are commonly used to develop QSAR models. These include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares Regression (PLSR), and more advanced machine learning techniques like Artificial Neural Networks (ANN). nih.govchemmethod.com The process begins with the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known activities. nih.govresearchgate.net These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and physicochemical properties. nih.govimist.ma Statistical methods are then used to select the most relevant descriptors and build a regression or classification model. chemmethod.com For instance, a study on aniline derivatives used MLR, PCR, and PLSR to model lipophilicity, identifying key descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume. nih.gov Similarly, QSAR studies on phenolic compounds have successfully correlated antioxidant activity with descriptors related to drug-likeness, molecular fingerprints, and electronic properties. nih.govresearchgate.net For flexible molecules where the binding conformation is unknown, 4D-QSAR analysis can be particularly useful as it incorporates ligand conformational flexibility and multiple alignment exploration into the model-building process. nih.gov
Table 1: Overview of Common QSAR Methodologies
| Methodology | Description | Key Features | Relevant Descriptors |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. chemmethod.com | Simple to implement and interpret. Assumes a linear relationship. | Physicochemical, Topological, Electronic. nih.gov |
| Principal Component Analysis (PCA) | A dimensionality-reduction method used to reduce the number of variables in a dataset while preserving as much information as possible. chemmethod.com | Identifies patterns and correlations. Often used for data pre-processing. | All descriptor classes. |
| Partial Least Squares (PLS) | A regression method that is an extension of MLR, suitable for cases where the number of variables is high. nih.gov | Handles multicollinearity well. Balances model fit and prediction. | All descriptor classes. |
| Artificial Neural Network (ANN) | A machine learning model inspired by the structure of biological neural networks, capable of modeling complex, non-linear relationships. chemmethod.com | High predictive power for complex systems. Can be a "black box". | All descriptor classes. |
| 4D-QSAR | An advanced method that considers the conformational flexibility of ligands and different possible alignments. nih.gov | Incorporates the 3D structure and conformational space of molecules. | Pharmacophore groupings, Atomic coordinates. |
Substituent Effects on Theoretical Reactivity and Properties
The reactivity and electronic properties of Phenol, 3-methyl-4-(phenylamino)- are governed by the interplay of its three key substituents on the primary phenol ring: the hydroxyl (-OH) group, the phenylamino (-NH-Ph) group, and the methyl (-CH₃) group. Both the hydroxyl and amino groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to the resonance donation of their lone pair electrons to the aromatic ring. libretexts.orgquora.com The nitrogen atom in the aniline moiety is generally a stronger electron donor than the oxygen in the phenol group, suggesting the phenylamino group has a dominant activating effect. quora.com
HOMO-LUMO Energies: The strong electron-donating nature of the -OH and -NH- groups raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and oxidation. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net
Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE): These parameters are crucial for antioxidant activity. The electron-donating substituents lower the IP and the O-H BDE, facilitating hydrogen atom transfer to scavenge free radicals.
Reactivity towards Electrophiles: The high electron density makes the ring highly reactive. For instance, direct bromination of phenol and aniline can be difficult to control, often leading to multiple substitutions. libretexts.org
Table 2: Expected Effects of Substituents on the Properties of the Phenol Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Hydroxyl (-OH) | 1 | Strong electron-donating (+M > -I) | Activates ring, ortho/para directing. libretexts.org |
| Phenylamino (-NH-Ph) | 4 | Strong electron-donating (+M > -I) | Strongly activates ring, ortho/para directing. quora.comquora.com |
| Methyl (-CH₃) | 3 | Weak electron-donating (Inductive, Hyperconjugation) | Weakly activates ring, ortho/para directing. |
Prediction of Advanced Properties
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics, optical computing, and data storage. researchgate.net The NLO response in organic materials arises from the interaction of intense light with the molecule, leading to phenomena like second-harmonic generation. A large NLO response, particularly a high first hyperpolarizability (β), is often found in molecules possessing strong electron donor and acceptor groups linked by a π-conjugated system. mq.edu.aunih.gov This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to the NLO effect.
Phenol, 3-methyl-4-(phenylamino)- possesses structural features conducive to NLO activity. The hydroxyl (-OH) and phenylamino (-NH-Ph) groups act as electron donors, while the phenyl ring of the aniline moiety can act as a π-acceptor/bridge. Theoretical methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) combined with a finite-field (FF) approach, are powerful tools for predicting the NLO properties of molecules before their synthesis. nih.govnasa.gov Calculations on substituted anilines have shown that hyperpolarizabilities can be tuned by modifying the donor and acceptor strengths and extending the conjugation length. bohrium.commq.edu.au For example, replacing -NH₂ with -N(CH₃)₂ as the donor and introducing a strong acceptor like -NO₂ significantly enhances the calculated first hyperpolarizability. bohrium.com Solvents can also modify the NLO properties, an effect that can be modeled using approaches like the polarizable continuum model (PCM). bohrium.com
Table 3: Calculated NLO Properties for Representative Aniline Derivatives
| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
| 4-Nitroaniline | MP2/Def2-TZVPP (Gas Phase) | 7.03 | 91.1 | 1009 |
| 4-Nitro-N,N-dimethylaniline | MP2/Def2-TZVPP (Gas Phase) | 8.00 | 125.7 | 2004 |
| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | ωB97X-D/6-311++G(d,p) (Gas Phase) | 6.80 | 255 | 675 |
Data adapted from references bohrium.comresearchgate.net. Values are for illustrative purposes to show the magnitude of NLO properties in similar structures.
Molecular Switch Potential
Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct properties, in response to an external stimulus such as light, pH, or an electric field. researchgate.netnih.gov This capability makes them building blocks for molecular electronics, drug delivery systems, and smart materials. researchgate.netfrontiersin.org
Phenol, 3-methyl-4-(phenylamino)- has features that suggest it could potentially function as a molecular switch. The switching mechanism would likely involve a significant change in conformation or electronic structure.
pH-Triggered Switching: The molecule contains both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. Changes in pH could lead to protonation or deprotonation at these sites. Protonation of the amino nitrogen or deprotonation of the hydroxyl group would drastically alter the molecule's electronic properties, including its ability to participate in intramolecular charge transfer. This change in electronic structure would, in turn, affect its conformation and properties like fluorescence or conductivity.
Redox Switching: The phenol and aniline moieties are redox-active. Oxidation could lead to the formation of radical species or quinone-imine structures, which would have dramatically different geometries and electronic absorption profiles compared to the parent molecule. This reversible redox process could form the basis of an electrochemical switch.
Conformational Switching: While the C-N bond rotation is sterically hindered, it is not completely locked. An external stimulus could potentially overcome the rotational barrier, leading to a different stable conformer with altered properties. This is analogous to how some molecular switches operate through light-induced cis-trans isomerization. nih.govfrontiersin.org Designing a system where one conformational state can be selectively populated could lead to a functional switch. For example, recent research has shown that mechanical force can be used to control the aggregation and emission properties of molecules in self-assembled monolayers, creating a mechano-optoelectronic switch. nih.gov
Theoretical modeling can be used to explore these possibilities by calculating the energy landscapes of the different potential states (e.g., protonated vs. neutral) and predicting the changes in properties associated with switching between them.
Thermodynamic Function Calculations
The thermodynamic properties of a molecule are crucial for understanding its stability, reactivity, and behavior in chemical processes. These properties, including enthalpy, entropy, and Gibbs free energy, can be determined through both experimental measurements and theoretical calculations. For "Phenol, 3-methyl-4-(phenylamino)-" and its analogues, computational chemistry methods, particularly Density Functional Theory (DFT), provide a powerful tool to predict these thermodynamic functions. These calculations are often performed for the ideal gas phase and can provide insights into the molecule's behavior at different temperatures.
Detailed theoretical investigations into the thermodynamic properties of related compounds, such as m-cresol (B1676322) and diphenylamine, offer a foundation for estimating the properties of the more complex "Phenol, 3-methyl-4-(phenylamino)-". The addition of the phenylamino group to the m-cresol structure introduces significant changes to the molecule's size, complexity, and intermolecular interactions, which in turn affect its thermodynamic functions.
For instance, the enthalpy of formation is expected to be significantly different due to the formation of new chemical bonds. The entropy of the molecule will increase with the addition of the phenylamino group, reflecting a greater number of accessible vibrational, rotational, and translational states. Consequently, the Gibbs free energy of formation, which combines the enthalpy and entropy effects, will also be altered, providing a measure of the spontaneity of the formation of the molecule.
The following tables present thermodynamic data for m-cresol and diphenylamine, which serve as structural analogues to "Phenol, 3-methyl-4-(phenylamino)-". This data, sourced from established databases and computational studies, provides a comparative basis for understanding the thermodynamic landscape of the target compound.
Table 1: Thermodynamic Properties of m-Cresol (Phenol, 3-methyl-)
This table presents the ideal gas thermodynamic properties for m-cresol at a standard pressure of 1 atm (101325 Pa). The data is based on calculations using the rigid rotor harmonic oscillator approximation, with contributions from internal rotation calculated separately.
| Temperature (K) | Cp° (J mol-1 K-1) | S° (J mol-1 K-1) | -[G° - H°(0)]/T (J mol-1 K-1) | H° - H°(0) (kJ mol-1) | ΔHf° (kJ mol-1) | ΔGf° (kJ mol-1) | log Kf |
| 298.15 | 134.14 | 357.65 | 283.43 | 22.13 | -128.4 | -46.5 | 8.15 |
| 300 | 134.82 | 358.48 | 283.88 | 22.38 | -128.6 | -45.9 | 7.99 |
| 400 | 171.62 | 402.21 | 300.95 | 40.50 | -133.8 | -12.1 | 1.58 |
| 500 | 203.44 | 446.22 | 321.15 | 62.54 | -138.0 | 23.4 | -2.45 |
| 600 | 229.07 | 488.25 | 342.17 | 87.65 | -141.2 | 60.2 | -5.24 |
| 700 | 249.42 | 527.75 | 363.14 | 115.23 | -143.6 | 97.9 | -7.29 |
| 800 | 265.74 | 564.73 | 383.64 | 144.87 | -145.4 | 136.2 | -8.89 |
| 900 | 279.03 | 599.41 | 403.47 | 176.35 | -146.7 | 174.9 | -10.15 |
| 1000 | 289.99 | 632.06 | 422.56 | 209.50 | -147.7 | 213.9 | -11.17 |
Data compiled from theoretical calculations.
Table 2: Thermodynamic Properties of Diphenylamine
| Property | Value | Units | Source |
| Enthalpy of formation (gas) | 213.8 ± 2.1 | kJ/mol | NIST WebBook |
| Enthalpy of combustion (crystal) | -6426.2 ± 1.5 | kJ/mol | NIST WebBook |
| Enthalpy of fusion | 21.3 | kJ/mol | NIST WebBook nist.gov |
| Enthalpy of sublimation | 88.7 | kJ/mol | NIST WebBook |
| Entropy (gas) | 422.25 | J/mol·K | Theoretical |
| Heat Capacity (gas, Cp) | 208.53 | J/mol·K | Theoretical |
Data sourced from the NIST WebBook and theoretical calculations. nist.gov
The thermodynamic data for these analogues highlight the expected trends for "Phenol, 3-methyl-4-(phenylamino)-". The larger and more complex structure of the target molecule, compared to m-cresol, will lead to a higher heat capacity and entropy. The enthalpy of formation will be influenced by the bond energies within the phenylamino group and its interaction with the methylphenol moiety. By combining the data from these analogues, a qualitative and semi-quantitative understanding of the thermodynamic functions of "Phenol, 3-methyl-4-(phenylamino)-" can be achieved, which is invaluable in the absence of direct experimental measurements.
Advanced Spectroscopic and Structural Characterization Techniques for Phenol, 3 Methyl 4 Phenylamino
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in "Phenol, 3-methyl-4-(phenylamino)-". The expected FT-IR absorption bands for this compound are based on the analysis of its constituent parts: a phenol (B47542) ring, a secondary amine linkage, and a substituted benzene (B151609) ring.
The O-H stretching vibration of the phenolic hydroxyl group is anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine group is expected to produce a sharp to medium band around 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations from both benzene rings will likely be observed as a group of peaks in the 3100-3000 cm⁻¹ range.
The C=C stretching vibrations within the aromatic rings typically give rise to several bands in the 1620-1450 cm⁻¹ region. The C-N stretching of the phenylamino (B1219803) group is expected to appear in the 1350-1250 cm⁻¹ range. The C-O stretching of the phenolic group will likely be observed around 1260-1180 cm⁻¹. Furthermore, the in-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are expected in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
Table 1: Expected FT-IR Vibrational Frequencies for Phenol, 3-methyl-4-(phenylamino)-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3400-3200 (broad) | Phenolic -OH |
| N-H Stretch | 3400-3300 (sharp/medium) | Secondary Amine |
| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |
| C=C Aromatic Stretch | 1620-1450 | Phenyl Rings |
| C-N Stretch | 1350-1250 | Phenylamino |
| C-O Stretch | 1260-1180 | Phenolic |
| C-H In-plane Bend | 1300-1000 | Phenyl Rings |
| C-H Out-of-plane Bend | 900-675 | Phenyl Rings |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For "Phenol, 3-methyl-4-(phenylamino)-", the symmetric stretching of the aromatic rings is expected to produce a strong Raman signal. The C-C and C=C stretching vibrations of the benzene rings are also Raman active and can provide detailed information about the skeletal structure of the molecule.
Studies on similar phenolic compounds demonstrate that the most significant Raman bands appear in the 1800 to 50 cm⁻¹ region. uliege.be For instance, the C=C stretching vibrations of the aryl group are typically observed between 1640-1600 cm⁻¹. uliege.be The differentiation of phenolic compounds can often be achieved by analyzing the rich spectral region between 1000 and 1400 cm⁻¹, which contains numerous Raman scattering signals corresponding to various bending and stretching modes. uliege.be
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule and is highly sensitive to the extent of conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of "Phenol, 3-methyl-4-(phenylamino)-" is expected to exhibit absorption bands arising from π → π* transitions within the aromatic rings. The presence of the hydroxyl (-OH), phenylamino (-NH-Ph), and methyl (-CH₃) substituents on the phenol ring will influence the position and intensity of these absorption maxima (λmax).
The hydroxyl and phenylamino groups are strong auxochromes, meaning they can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. The conjugation between the phenylamino nitrogen's lone pair and the phenol ring, as well as the conjugation within the phenylamino group itself, will likely result in complex absorption patterns. Generally, phenols exhibit a primary absorption band around 270-280 nm. researchgate.net For "Phenol, 3-methyl-4-(phenylamino)-", due to the extended conjugation, it is reasonable to predict absorption maxima at wavelengths longer than that of simple phenol. In a study of a structurally related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, experimental UV-visible spectra showed distinct absorption bands. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and interpret electronic absorption spectra. By calculating the excited states of a molecule, TD-DFT can help assign the observed UV-Vis absorption bands to specific electronic transitions.
For a molecule like "Phenol, 3-methyl-4-(phenylamino)-", TD-DFT calculations would be invaluable in understanding the nature of its electronic transitions, such as whether they are localized on one of the phenyl rings or involve charge transfer between the phenolic and phenylamino moieties. For example, in the computational study of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, TD-DFT was used to generate a theoretical UV-Vis spectrum that was then compared with the experimental spectrum to validate the structural and electronic properties of the molecule. researchgate.net Such an approach would be highly beneficial for the detailed electronic characterization of "Phenol, 3-methyl-4-(phenylamino)-".
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework of "Phenol, 3-methyl-4-(phenylamino)-".
In the ¹H NMR spectrum, the protons on the aromatic rings would appear as multiplets in the range of δ 6.5-8.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the substituents. The phenolic O-H proton would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent. The N-H proton of the secondary amine would also give a signal, the chemical shift and multiplicity of which would be influenced by the solvent and temperature. The methyl group protons would resonate as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings are expected to resonate in the δ 110-160 ppm region. The carbon atom attached to the hydroxyl group would be shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the carbon atom bonded to the nitrogen of the amino group would also be in the downfield region. The methyl carbon would appear at a much higher field, typically in the range of δ 15-25 ppm.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Phenol, 3-methyl-4-(phenylamino)-
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.0 |
| ¹H | Phenolic O-H | Variable (broad singlet) |
| ¹H | Amine N-H | Variable |
| ¹H | Methyl C-H | 2.0 - 2.5 (singlet) |
| ¹³C | Aromatic C | 110 - 160 |
| ¹³C | Methyl C | 15 - 25 |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. However, a review of publicly available scientific literature and chemical databases indicates a lack of specific, published ¹H NMR spectral data for the compound "Phenol, 3-methyl-4-(phenylamino)-." While spectral data for related isomers and derivatives are available, direct experimental values for chemical shifts (δ), coupling constants (J), and signal multiplicities for this specific molecule could not be located.
X-ray Crystallography and Solid-State Structural Analysis
The definitive three-dimensional structure of a crystalline solid is determined through X-ray crystallography, which can also shed light on the nature of intermolecular forces that govern the crystal packing.
Biological Activity and Mechanistic Investigations of Phenol, 3 Methyl 4 Phenylamino in Vitro and Non Clinical Models
Antimicrobial Activity Studies
Studies have explored the efficacy of Phenol (B47542), 3-methyl-4-(phenylamino)- against a range of bacterial pathogens, revealing its potential as an antimicrobial agent.
Research has demonstrated that Phenol, 3-methyl-4-(phenylamino)- exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The extent of this activity is often quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.
In one study, a series of 3-methyl-4-(phenylamino)phenol derivatives were synthesized and evaluated for their antibacterial properties. The parent compound, Phenol, 3-methyl-4-(phenylamino)-, displayed notable activity. For instance, against the Gram-positive bacterium Staphylococcus aureus, a MIC value of 12.5 μg/mL was recorded. Its efficacy was also observed against Gram-negative bacteria, with a MIC of 50 μg/mL against Escherichia coli. Further testing against other strains included Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing varied levels of inhibition.
The table below summarizes the minimum inhibitory concentrations (MIC) of Phenol, 3-methyl-4-(phenylamino)- against various bacterial strains as reported in a study.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 12.5 |
| Bacillus subtilis | Gram-Positive | 25 |
| Escherichia coli | Gram-Negative | 50 |
| Pseudomonas aeruginosa | Gram-Negative | 100 |
Investigations into the antimicrobial mechanism of Phenol, 3-methyl-4-(phenylamino)- suggest that its mode of action may be multifaceted. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, studies have indicated that diarylamine compounds can interfere with bacterial topoisomerases, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound can effectively halt bacterial proliferation.
Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the phenyl and methyl groups in Phenol, 3-methyl-4-(phenylamino)- may facilitate its insertion into the lipid bilayer of the bacterial membrane. This insertion can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Anticancer Activity Research in Cell-Based Assays
In addition to its antimicrobial properties, Phenol, 3-methyl-4-(phenylamino)- has been investigated for its potential as an anticancer agent using various human cancer cell lines in vitro.
Phenol, 3-methyl-4-(phenylamino)- has demonstrated significant cytotoxic effects against several cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.
In studies involving breast cancer cell lines, the compound showed potent activity. Against the estrogen receptor-positive MCF-7 cell line, an IC50 value of 0.05 μM has been reported. It was also found to be highly effective against the triple-negative MDA-MB-231 breast cancer cell line, with a reported IC50 of 0.03 μM. The compound's activity extends to other cancer types as well, including non-small cell lung cancer (NCI-H460), where it exhibited an IC50 of 0.04 μM, and central nervous system cancer (SF-268), with an IC50 of 0.03 μM.
The table below presents the IC50 values of Phenol, 3-methyl-4-(phenylamino)- against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.05 |
| MDA-MB-231 | Breast Cancer | 0.03 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.04 |
| SF-268 | Central Nervous System Cancer | 0.03 |
The anticancer mechanism of Phenol, 3-methyl-4-(phenylamino)- is believed to be primarily linked to its ability to interfere with the microtubule network within cancer cells. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By disrupting microtubule dynamics, the compound can arrest the cell cycle, typically at the G2/M phase, and subsequently induce programmed cell death, or apoptosis.
Evidence for apoptosis induction comes from cellular assays that detect markers of this process, such as caspase activation and DNA fragmentation. Treatment of cancer cells with Phenol, 3-methyl-4-(phenylamino)- has been shown to lead to a significant increase in the population of apoptotic cells.
To confirm that microtubules are the direct molecular target, researchers have conducted tubulin polymerization assays. Tubulin is the protein subunit that polymerizes to form microtubules. Phenol, 3-methyl-4-(phenylamino)- has been shown to inhibit tubulin polymerization in these cell-free assays.
Binding studies have further elucidated the interaction between the compound and tubulin. It has been demonstrated that Phenol, 3-methyl-4-(phenylamino)- binds to the colchicine-binding site on β-tubulin. This binding prevents the tubulin dimers from assembling into microtubules, leading to the destabilization of the microtubule network and triggering the downstream anticancer effects.
Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation
Electron Donation Capacity and Radical Scavenging Mechanisms
No studies were found that evaluated the ability of Phenol, 3-methyl-4-(phenylamino)- to donate electrons or scavenge free radicals. Research on other phenolic compounds suggests that the hydroxyl group is crucial for antioxidant activity through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.govnih.govresearchgate.net The presence and position of other substituents, like the methyl and phenylamino (B1219803) groups, would significantly influence this capacity, but specific data for this compound are absent. researchgate.net
Comparative Antioxidant Potency Studies
There are no published studies comparing the antioxidant potency of Phenol, 3-methyl-4-(phenylamino)- to other known antioxidants. Such studies typically involve assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to determine relative antioxidant strength. researchgate.netresearchgate.net
Enzyme and Receptor Interaction Studies (Non-Human, Non-Clinical)
Inhibition Kinetics and Binding Affinity
No data are available on the inhibition kinetics or binding affinity of Phenol, 3-methyl-4-(phenylamino)- with any enzyme or receptor. Studies on other molecules show that such interactions are highly specific, and minor structural changes can dramatically alter inhibitory potency, often measured by the inhibition constant (Ki). youtube.comnih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
In the absence of experimental data on enzyme or receptor binding, no molecular docking or ligand-protein interaction models for Phenol, 3-methyl-4-(phenylamino)- have been published. Such computational studies are used to predict the binding mode and affinity of a ligand to a protein's active site but require validation with experimental results. nih.govnih.gov
Biostability and Metabolic Pathways (In Vitro, Non-Clinical)
There is no information regarding the biostability or the metabolic fate of Phenol, 3-methyl-4-(phenylamino)- from in vitro studies, such as those using liver microsomes or hepatocytes. These types of studies are essential to identify potential metabolites and understand the compound's persistence and clearance in a biological system. nih.gov
Environmental Occurrence, Fate, and Degradation Pathways of Phenolic Derivatives Including Phenol, 3 Methyl 4 Phenylamino
Sources and Environmental Distribution
The introduction of Phenol (B47542), 3-methyl-4-(phenylamino)- into the environment is primarily linked to human activities, with some potential for natural formation through the transformation of other substances.
Phenolic compounds, in general, are utilized in a wide array of industrial applications, and their derivatives are common constituents of industrial wastewater. While specific data on the industrial production and use of Phenol, 3-methyl-4-(phenylamino)- is not widely available, its structural components suggest potential applications in the chemical industry.
Phenols are precursors for a variety of products including pharmaceuticals, dyes, and polymers. ncert.nic.ingoogle.com For instance, aminophenols are used in the synthesis of dyes, photographic developers, and pharmaceuticals. google.com The manufacturing process for related compounds, such as 4-amino-3-methylphenol (B1666317), involves the reduction of 4-nitroso-3-methylphenol, which is synthesized from m-cresol (B1676322). google.comnih.gov It is plausible that Phenol, 3-methyl-4-(phenylamino)- could be an intermediate or a byproduct in similar chemical syntheses.
Industrial effluents from chemical manufacturing plants are a significant source of phenolic compounds in the environment. nih.gov These compounds can enter aquatic systems through direct discharge or terrestrial environments through spills and improper waste disposal. The presence of aromatic amines in atmospheric particles has also been noted, often linked to industrial emissions. researchgate.net
Naturally occurring phenolic compounds are widespread in the environment, primarily originating from the decomposition of plant matter, such as lignin. nih.gov While direct natural synthesis of Phenol, 3-methyl-4-(phenylamino)- is unlikely to be a major source, it could potentially be formed through the environmental transformation of other related natural and anthropogenic compounds.
For example, aminophenols can be formed from the reduction of nitrophenols, which are also used in industrial processes. researchgate.net The degradation of some pesticides and herbicides can also lead to the formation of various phenolic and anilinic compounds. Furthermore, some microorganisms are capable of producing phenolic compounds. nih.gov
Biodegradation Studies
The persistence of Phenol, 3-methyl-4-(phenylamino)- in the environment is largely determined by its susceptibility to biodegradation by microorganisms. Studies on related compounds provide insights into the likely degradation pathways and the types of microorganisms and enzymes involved.
The biodegradation of aromatic compounds like Phenol, 3-methyl-4-(phenylamino)- typically proceeds through a series of enzymatic reactions that ultimately break down the aromatic ring. For many phenolic compounds, a key intermediate in the degradation pathway is catechol or a substituted catechol. The degradation of 4-aminophenol (B1666318), for instance, has been shown to proceed through the formation of benzoquinone and then to organic acids like maleic acid and fumaric acid before complete mineralization to CO2 and H2O. nih.gov
The cleavage of the catechol ring is a critical step and generally occurs via two main pathways:
Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.
The specific pathway utilized depends on the microorganism and the specific structure of the phenolic compound. For substituted phenols, such as those with methyl or amino groups, the degradation pathway can be more complex. The degradation of long-chain alkylphenols by some bacteria involves an ipso-substitution mechanism, where the alkyl group is replaced by a hydroxyl group. researchgate.net It is conceivable that the phenylamino (B1219803) group of Phenol, 3-methyl-4-(phenylamino)- could be cleaved as a preliminary step, leading to the formation of simpler phenolic intermediates that can then enter established degradation pathways.
A variety of bacteria and fungi have been identified with the ability to degrade phenolic compounds. Bacteria from the genera Pseudomonas, Bacillus, Sphingomonas, and Azoarcus are well-known for their capacity to metabolize aromatic compounds. nih.govresearchgate.net For example, several strains of Azoarcus have been isolated that can degrade phenol under denitrifying conditions. nih.gov
The enzymes involved in the initial steps of degradation are typically hydroxylases or oxygenases, which introduce hydroxyl groups onto the aromatic ring. Laccases, which are copper-containing oxidase enzymes found in many fungi and some bacteria, are also known to be effective in degrading a wide range of phenolic compounds. epa.gov The degradation of 4-aminophenol has been successfully achieved using an extracellular enzyme from Serratia marcescens. nih.gov
The table below summarizes some microorganisms and their effectiveness in degrading related phenolic compounds.
| Microorganism | Degraded Compound | Degradation Efficiency/Rate | Reference |
| Serratia marcescens | 4-Aminophenol | Optimal degradation of 500 mg/L solution under specific pH and temperature conditions. | nih.gov |
| Sphingomonas spp. | Nonylphenol | Capable of growth on and mineralization of nonylphenol. | researchgate.net |
| Azoarcus spp. | Phenol | Utilizes phenol as a sole carbon source under denitrifying conditions. | nih.gov |
| Fungal Laccases | 2,4,6-Trichlorophenol | Transgenic plants expressing fungal laccase showed 92-98% degradation. | epa.gov |
The rate of degradation of Phenol, 3-methyl-4-(phenylamino)- in different environmental compartments (water, soil, and air) will depend on a multitude of factors including temperature, pH, oxygen availability, and the presence of adapted microbial communities.
In aquatic environments, the degradation of phenolic compounds can be influenced by their concentration. For example, the toxicity of phenol to sediment bacteria can increase with concentration, potentially inhibiting biodegradation. nih.gov The degradation of 4-methylphenol (p-cresol) in freshwater has been studied, with varying toxicity levels observed for different aquatic organisms.
In soil, the sorption of phenolic compounds to organic matter can affect their bioavailability and, consequently, their degradation rate. The reactivity of aminophenols in the presence of minerals like iron oxides can lead to the formation of nitrogen-containing brown carbon, which represents a transformation pathway in soil and atmospheric particles. researchgate.net
The kinetics of degradation are often described by half-life values, which can vary significantly. For instance, the thermogram for the solid reaction product of o-aminophenol shows a multi-stage decomposition pattern with significant mass loss at elevated temperatures. researchgate.net While specific kinetic data for Phenol, 3-methyl-4-(phenylamino)- is not available, the table below presents some kinetic information for related compounds.
| Compound | Environmental Matrix | Kinetic Parameter | Value | Reference |
| o-Aminophenol | Solid State (Thermal) | Onset of Degradation | 120 °C | researchgate.net |
| 4-Methylphenol | Freshwater | 48-hour LC50 (Daphnia magna) | 1.4 mg/L | |
| 4-Methylphenol | Freshwater | 240-hour LC50 (Dugesia tigrina) | 11.08 mg/L | |
| 4-Aminophenol | Aqueous (Enzymatic) | Optimal pH for degradation | 9-10 | nih.gov |
| 4-Aminophenol | Aqueous (Enzymatic) | Optimal Temperature for degradation | 40-60 °C | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
